2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid
Overview
Description
2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound that features a combination of pyrimidine, sulfonamide, and isoindoline structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the core isoindoline structure, followed by the introduction of the sulfonamide and pyrimidine groups. Common reagents used in these reactions include various chlorinating agents, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality control, and implementing efficient purification techniques such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures .
Scientific Research Applications
2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the pyrimidine moiety can interact with nucleic acids or proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)hexanamide
- N-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)myrtenamide
Uniqueness
2-(4-(N-(4-Methylpyrimidin-2-yl)sulfamoyl)phenyl)-1,3-dioxoisoindoline-5-carboxylic acid is unique due to its combination of isoindoline, sulfonamide, and pyrimidine structures. This combination provides a distinct set of chemical properties and biological activities that are not found in other similar compounds.
Properties
IUPAC Name |
2-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-1,3-dioxoisoindole-5-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O6S/c1-11-8-9-21-20(22-11)23-31(29,30)14-5-3-13(4-6-14)24-17(25)15-7-2-12(19(27)28)10-16(15)18(24)26/h2-10H,1H3,(H,27,28)(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGINYHKZRZOGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.